

Licoisoflavone A: A Technical Guide to its Discovery, History, and Biological Activities

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Compound of Interest

Compound Name: (S)-Licoisoflavone A

Cat. No.: B15591455

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Abstract

Licoisoflavone A, a prenylated isoflavone primarily sourced from the roots of licorice plants (*Glycyrrhiza* species), has emerged as a molecule of significant interest in pharmacognosy and drug discovery. First identified in 1978, this compound has demonstrated a compelling array of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery and history of Licoisoflavone A, detailing its isolation, and summarizing its known biological functions with a focus on the underlying molecular mechanisms. This document consolidates available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, serving as a foundational resource for researchers in the field.

Discovery and History

Licoisoflavone A was first reported as a new isoflavone isolated from licorice root (*Glycyrrhiza* sp.) in a 1978 publication in the Chemical and Pharmaceutical Bulletin by Saitoh, Noguchi, and Shibata.^{[1][2][3][4]} This seminal work laid the foundation for future investigations into its chemical properties and biological activities. Licoisoflavone A is a member of the 7-hydroxyisoflavone class, chemically identified as 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one. It is also known by the synonym Phaseoluteone.

Physicochemical Properties

A summary of the key physicochemical properties of Licoisoflavone A is presented in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₁₈ O ₆
Molecular Weight	354.35 g/mol
Appearance	Yellow Powder
Solubility	Soluble in ethanol and DMSO
CAS Number	66056-19-7

Isolation from Natural Sources

Licoisoflavone A is primarily isolated from the roots and rhizomes of plants belonging to the *Glycyrrhiza* genus, most notably *Glycyrrhiza uralensis* and *Glycyrrhiza glabra*. The isolation process typically involves solvent extraction followed by chromatographic purification.

General Experimental Protocol for Isolation

The following protocol describes a representative method for the isolation of Licoisoflavone A from *Glycyrrhiza uralensis* roots.

1. Extraction:

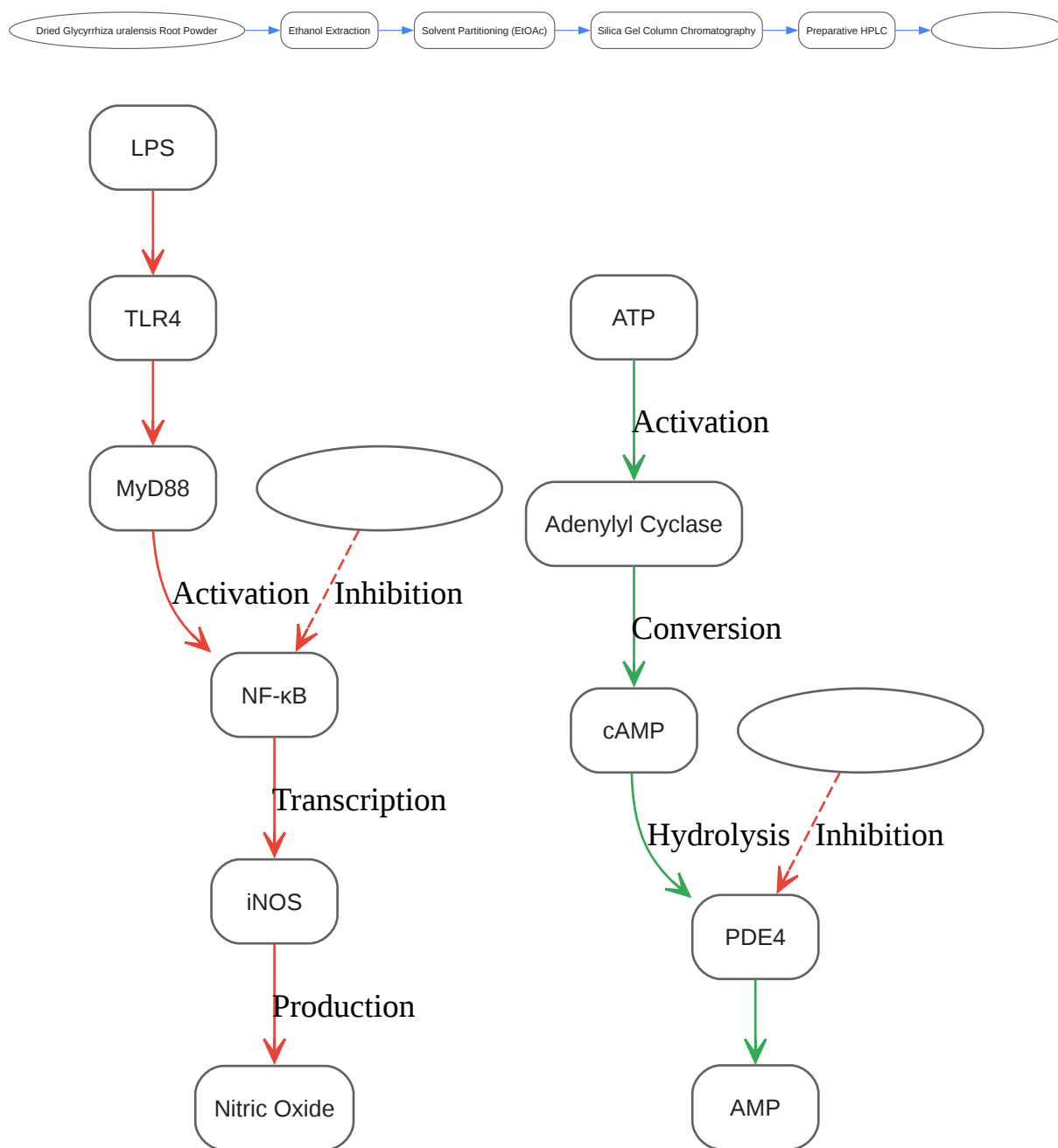
- Dried and powdered roots of *Glycyrrhiza uralensis* (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
- The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

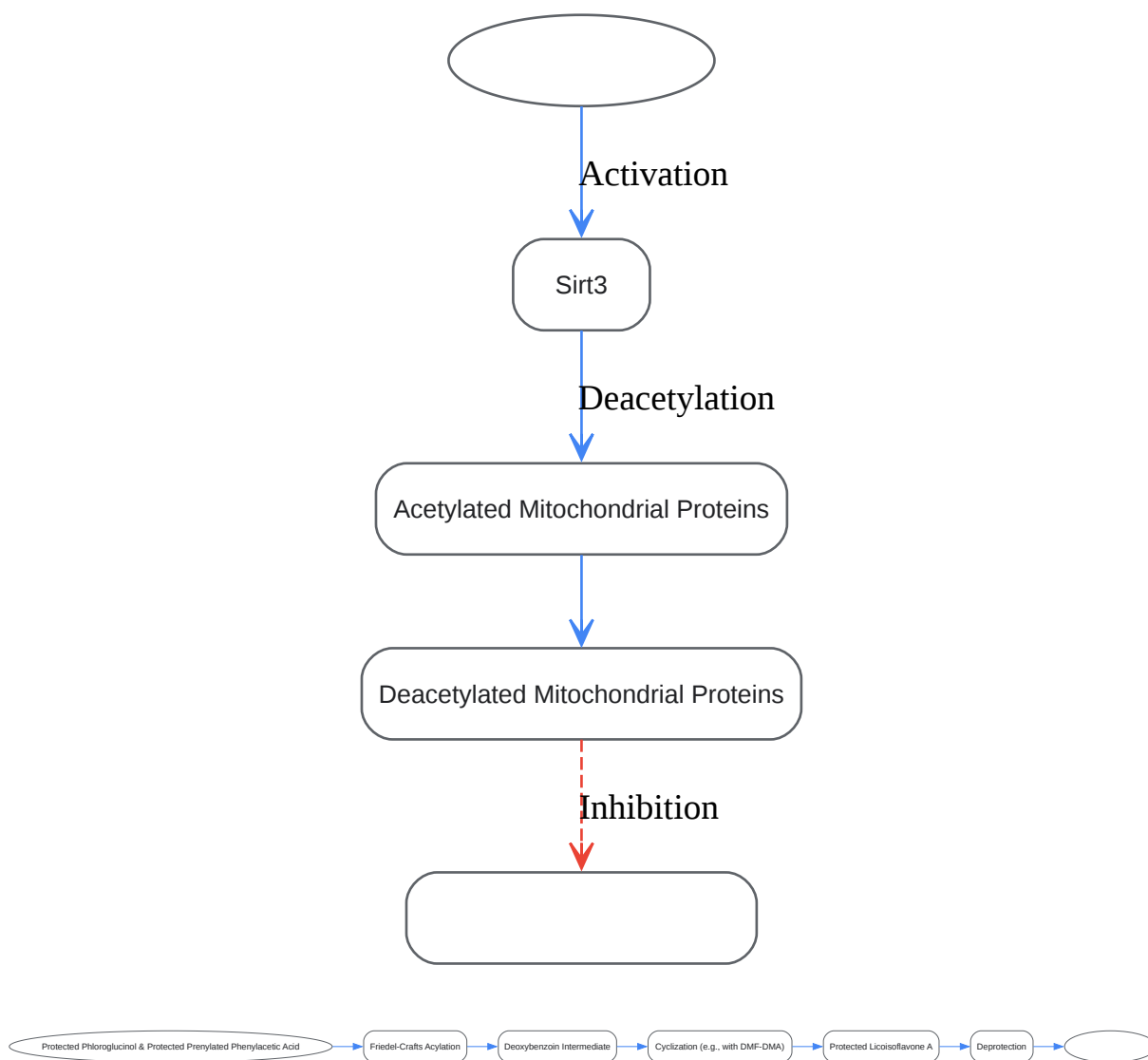
2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which is typically enriched with isoflavonoids, is collected and concentrated.

3. Chromatographic Purification:

- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Licoisoflavone A are pooled.
- Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to Licoisoflavone A is collected and the solvent is evaporated to yield the pure compound.





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